1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine
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Overview
Description
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a unique combination of azetidine, piperazine, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the ring-opening polymerization of azetidine derivatives . The piperazine and pyridine rings are then introduced through a series of coupling reactions, often utilizing reagents such as boron compounds in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and the development of robust reaction conditions that can be scaled up from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine rings, such as 1,3,3-trimethylazetidine.
Piperazine derivatives: Compounds like 1-(4-fluorophenyl)piperazine.
Pyridine derivatives: Compounds such as 2-pyridylpiperazine.
Uniqueness
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and other scientific research fields .
Properties
IUPAC Name |
[1-(3,4-difluorobenzoyl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O2/c21-16-5-4-14(11-17(16)22)19(27)26-12-15(13-26)20(28)25-9-7-24(8-10-25)18-3-1-2-6-23-18/h1-6,11,15H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCIZGHJRZADIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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